2-Bromo-5-((trifluoromethyl)sulfinyl)pyrazine
Overview
Description
2-Bromo-5-((trifluoromethyl)sulfinyl)pyrazine is a chemical compound that has garnered significant interest in the scientific community due to its unique physical and chemical properties It is characterized by the presence of a bromine atom, a trifluoromethyl group, and a sulfinyl group attached to a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the bromination of 5-((trifluoromethyl)sulfinyl)pyrazine using bromine or a brominating agent under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require the presence of a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of 2-Bromo-5-((trifluoromethyl)sulfinyl)pyrazine may involve large-scale bromination processes using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency of the synthesis by providing better control over reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-((trifluoromethyl)sulfinyl)pyrazine can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfonyl group using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, palladium catalysts for cross-coupling reactions.
Major Products Formed
Oxidation: Formation of 2-Bromo-5-((trifluoromethyl)sulfonyl)pyrazine.
Reduction: Formation of 5-((trifluoromethyl)sulfinyl)pyrazine.
Substitution: Formation of various substituted pyrazines depending on the nucleophile used.
Scientific Research Applications
2-Bromo-5-((trifluoromethyl)sulfinyl)pyrazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Bromo-5-((trifluoromethyl)sulfinyl)pyrazine involves its interaction with specific molecular targets and pathways. The bromine and trifluoromethyl groups can enhance the compound’s ability to interact with biological macromolecules, such as proteins and nucleic acids, potentially leading to the inhibition of key enzymes or signaling pathways . The sulfinyl group may also contribute to the compound’s reactivity and binding affinity, further influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-(trifluoromethyl)pyrazine: Similar structure but lacks the sulfinyl group, which may result in different reactivity and applications.
2-Bromo-5-(trifluoromethyl)pyridine:
2-Chloro-5-(trifluoromethyl)pyrazine: Substitution of bromine with chlorine, which can affect the compound’s reactivity and interactions.
Uniqueness
2-Bromo-5-((trifluoromethyl)sulfinyl)pyrazine is unique due to the presence of the sulfinyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2-bromo-5-(trifluoromethylsulfinyl)pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrF3N2OS/c6-3-1-11-4(2-10-3)13(12)5(7,8)9/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUKJHZXIOXMTON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)Br)S(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrF3N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401254092 | |
Record name | 2-Bromo-5-[(trifluoromethyl)sulfinyl]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401254092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1206523-77-4 | |
Record name | 2-Bromo-5-[(trifluoromethyl)sulfinyl]pyrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1206523-77-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-5-[(trifluoromethyl)sulfinyl]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401254092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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